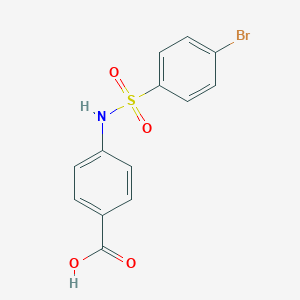

4-(4-Bromobenzenesulfonamido)benzoic acid

Übersicht

Beschreibung

4-(4-Bromobenzenesulfonamido)benzoic acid is a compound with the CAS Number: 126145-99-1 . It belongs to the sulfonamide class of organic compounds . It is a powder form substance with a molecular weight of 356.2 .

Molecular Structure Analysis

The two aromatic rings in the structure of 4-(4-Bromobenzenesulfonamido)benzoic acid are inclined at an angle of 34.30 degrees to one another . The carboxyl substituent lies in the plane of the benzene ring to which it is bound .Physical And Chemical Properties Analysis

4-(4-Bromobenzenesulfonamido)benzoic acid is a powder form substance with a molecular weight of 356.2 .Wissenschaftliche Forschungsanwendungen

Molecular Imprinting and Environmental Applications

4-Hydroxy benzoic acid, a related compound, is utilized in molecular imprinting for environmental applications. Molecularly imprinted polymers (MIPs) synthesized using ionic liquids and graphene oxide composites are effective in removing emerging contaminants (ECs), such as the metabolites of parabens, from the environment. These composites are designed using Density Functional Theory (DFT) to create stable template-monomer complexes (TMC) with high efficiency for removing such contaminants (Das, Wankhade, & Kumar, 2021).

Synthesis and Chemical Properties

The synthesis of various benzoic acid derivatives, including 4-(4-Bromobenzenesulfonamido)benzoic acid, is a significant area of research. Studies focus on the optimization of reaction conditions, such as temperature, reaction time, and catalysts, to improve yield and purity. These synthetic methods are essential for producing high-purity compounds for various applications, including pharmaceuticals and materials science (Qi-ran, 2010).

Electrocarboxylation and Catalyst Development

Research on the electrocarboxylation of aromatic halides, including bromobenzene, to produce benzoic acid derivatives demonstrates the importance of catalysis in organic synthesis. These studies provide insights into the mechanisms of catalyst-driven reactions and their applications in synthesizing various benzoic acid derivatives, including 4-(4-Bromobenzenesulfonamido)benzoic acid (Amatore & Jutand, 1991).

Applications in Pharmaceutical and Material Science

The synthesis and structural characterization of compounds related to 4-(4-Bromobenzenesulfonamido)benzoic acid have implications in pharmaceutical research, particularly in drug development. The synthesis of these compounds involves optimizing conditions for bromination and amination, contributing to the discovery of new drug candidates (Xiao-qin, 2010).

Environmental and Health Implications

Studies on benzoic acid derivatives, including 4-(4-Bromobenzenesulfonamido)benzoic acid, also encompass environmental and health aspects. These compounds are found in various products and can have implications for human health and the environment. Research in this area covers the occurrence, use, human exposure, metabolism, toxicology, and potential public health concerns associated with these compounds (del Olmo, Calzada, & Nuñez, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

4-[(4-bromophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXOWYHVOFFRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359881 | |

| Record name | 4-[(4-Bromobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromobenzenesulfonamido)benzoic acid | |

CAS RN |

126145-99-1 | |

| Record name | 4-[(4-Bromobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)